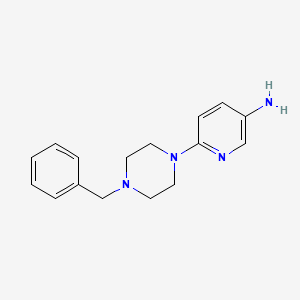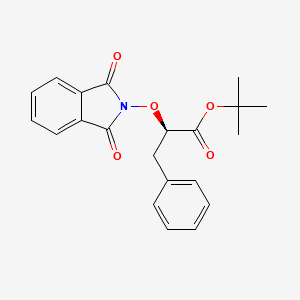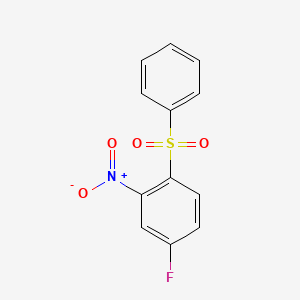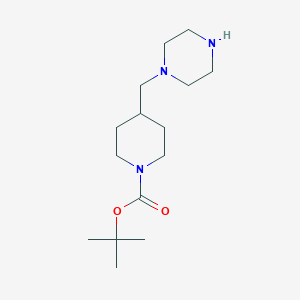
6-(4-Benzylpiperazin-1-yl)pyridin-3-amine
Descripción general
Descripción
This compound belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
While specific synthesis methods for “6-(4-Benzylpiperazin-1-yl)pyridin-3-amine” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .Aplicaciones Científicas De Investigación
Synthesis and Receptor Binding Assays
Compounds related to "6-(4-Benzylpiperazin-1-yl)pyridin-3-amine" have been synthesized and evaluated for their receptor binding affinities, particularly focusing on dopamine receptors. One study demonstrated the potential of these compounds as dopamine D4 receptor ligands through in vitro receptor binding assays, highlighting their specificity and affinity towards certain receptor subtypes, which could be beneficial for treating neurological disorders (Li Guca, 2014).
Anticancer Activities
Novel Mannich bases derived from "this compound" and other heterocycles have shown promising anticancer activities against prostate cancer cell lines. This research emphasizes the hybridization of molecules to enhance their biological activity, offering insights into the compound's therapeutic potential in oncology (S. Demirci & N. Demirbas, 2019).
Microbial Studies
Research into new pyridine derivatives, including those structurally related to "this compound," has explored their antibacterial and antifungal properties. Such studies contribute to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance (N. Patel & S. N. Agravat, 2007).
Organometallic Complexes
The compound and its derivatives have also been investigated in the context of organometallic chemistry, focusing on their coordination with metals to form complexes. These complexes are of interest for their potential applications in catalysis, materials science, and the development of new synthetic methodologies (Alexander P. Sadimenko, 2011).
Drug-Likeness and Pharmacological Studies
Additionally, studies on 2-aminopyrimidines as histamine H3 receptor ligands, which share a structural motif with "this compound," have been conducted to evaluate their drug-likeness and pharmacological properties. Such research aids in understanding the compound's potential as a therapeutic agent, particularly in the treatment of neurological disorders (B. Sadek et al., 2014).
Propiedades
IUPAC Name |
6-(4-benzylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVMVTQQAZPEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B3132924.png)












